molecular formula C14H22N2O6 B14915798 (4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid

(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid

Cat. No.: B14915798
M. Wt: 314.33 g/mol
InChI Key: JYXOWGYTGSGSNX-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[2,1-b][1,3]oxazepine ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[2,1-b][1,3]oxazepine ring system, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, as well as various organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4S,7R,9aS)-4-Amino-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid
  • (4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxohexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid

Uniqueness

(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid is unique due to its specific ring structure and the presence of the tert-butoxycarbonyl protecting group. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H22N2O6

Molecular Weight

314.33 g/mol

IUPAC Name

(4S,7R,9aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid

InChI

InChI=1S/C14H22N2O6/c1-14(2,3)22-13(20)15-8-6-7-21-10-5-4-9(12(18)19)16(10)11(8)17/h8-10H,4-7H2,1-3H3,(H,15,20)(H,18,19)/t8-,9+,10-/m0/s1

InChI Key

JYXOWGYTGSGSNX-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCO[C@H]2CC[C@@H](N2C1=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2CCC(N2C1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.